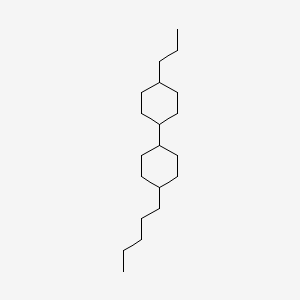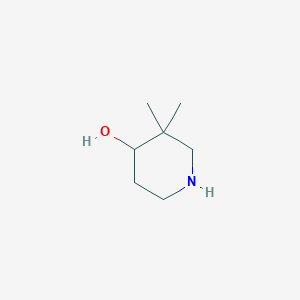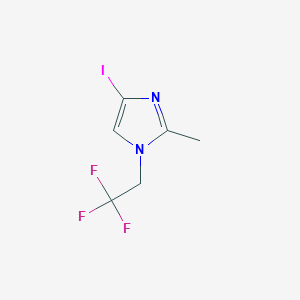
tert-butyl 4-(4-nitroanilino)tetrahydro-1(2H)-pyridinecarboxylate
概要
説明
Tert-butyl 4-(4-nitroanilino)tetrahydro-1(2H)-pyridinecarboxylate is a complex organic compound that features a tetrahydropyridine ring substituted with a tert-butyl ester and a 4-nitroanilino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-nitroanilino)tetrahydro-1(2H)-pyridinecarboxylate typically involves a multi-step process. One common method includes the Mannich reaction, where a pyridine derivative reacts with tert-butylamine and a nitroaniline derivative under controlled conditions . The reaction conditions often involve the use of solvents like acetone and hexane, and the reaction temperature is maintained to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Tert-butyl 4-(4-nitroanilino)tetrahydro-1(2H)-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted tetrahydropyridinecarboxylates and other functionalized derivatives.
科学的研究の応用
Tert-butyl 4-(4-nitroanilino)tetrahydro-1(2H)-pyridinecarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of tert-butyl 4-(4-nitroanilino)tetrahydro-1(2H)-pyridinecarboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, affecting cellular pathways and processes.
類似化合物との比較
Similar Compounds
Similar compounds include other tetrahydropyridine derivatives and nitroaniline derivatives. Examples include:
- Tert-butyl 4-(4-aminophenyl)tetrahydro-1(2H)-pyridinecarboxylate
- Tert-butyl 4-(4-methoxyanilino)tetrahydro-1(2H)-pyridinecarboxylate
Uniqueness
Tert-butyl 4-(4-nitroanilino)tetrahydro-1(2H)-pyridinecarboxylate is unique due to the presence of both the nitroanilino group and the tert-butyl ester, which confer specific chemical and biological properties
特性
IUPAC Name |
tert-butyl 4-(4-nitroanilino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-16(2,3)23-15(20)18-10-8-13(9-11-18)17-12-4-6-14(7-5-12)19(21)22/h4-7,13,17H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTFWZONKMNENB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621763 | |
| Record name | tert-Butyl 4-(4-nitroanilino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333986-61-1 | |
| Record name | tert-Butyl 4-(4-nitroanilino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(Cyclopropylmethoxy)phenyl]ethanone](/img/structure/B1322024.png)











